Ethenyl(pyridin-3-yl)borinic acid
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Overview
Description
Ethenyl(pyridin-3-yl)borinic acid is an organoboron compound that features a boron atom bonded to a pyridine ring and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(pyridin-3-yl)borinic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative, which undergoes metalation with a suitable organometallic reagent (such as lithium or magnesium) and subsequent reaction with a boron-containing compound .
Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this process, a halopyridine reacts with a boronic ester or boronic acid in the presence of a palladium catalyst and a base . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethenyl(pyridin-3-yl)borinic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce ethyl-substituted derivatives.
Scientific Research Applications
Ethenyl(pyridin-3-yl)borinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a tool for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ethenyl(pyridin-3-yl)borinic acid involves its interaction with various molecular targets. In cross-coupling reactions, the boron atom participates in transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Ethenyl(pyridin-3-yl)borinic acid can be compared with other boronic acids and borinic acids:
3-Pyridinylboronic acid: Similar structure but lacks the ethenyl group.
Phenylboronic acid: Contains a phenyl group instead of a pyridine ring.
Vinylboronic acid: Contains a vinyl group but lacks the pyridine ring.
The uniqueness of this compound lies in its combination of the ethenyl group and the pyridine ring, which imparts distinct chemical properties and reactivity.
Biological Activity
Ethenyl(pyridin-3-yl)borinic acid is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique chemical structure allows it to interact with various biological targets, making it a potential candidate for drug development and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and potential applications.
Chemical Structure and Properties
This compound is characterized by the presence of a boronic acid group attached to a pyridine ring. The boronic acid functionality enables the compound to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The compound can also participate in cross-coupling reactions, particularly in organic synthesis, where it serves as a building block for more complex molecules.
The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. The boronic acid moiety allows the compound to modulate the activity of various biological targets, including:
- Enzymes : It can inhibit proteases and kinases through reversible covalent bonding.
- Receptors : The compound may interact with specific receptors, leading to altered signaling pathways.
These interactions can result in various biological effects, including anticancer, antibacterial, and antiviral activities.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro Studies : The compound has shown efficacy against several cancer cell lines, demonstrating its potential as an anticancer agent. Specific analogs have been developed that enhance this activity by modifying substituents on the pyridine ring .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 6.5 |
This compound | MCF7 (Breast) | 4.2 |
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties:
- Mechanism : The compound disrupts bacterial cell wall synthesis by inhibiting specific enzymes involved in this process.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Antiviral Activity
The antiviral potential of this compound has been explored against several viruses:
- Studies : Preliminary studies suggest that the compound may inhibit viral replication through interference with viral enzymes.
Virus | IC50 (µM) |
---|---|
Dengue Virus | 8.0 |
SARS-CoV-2 | 12.5 |
Synthesis and Derivatives
The synthesis of this compound typically involves cross-coupling reactions such as the Suzuki-Miyaura coupling. This method allows for the introduction of various substituents on the pyridine ring, which can enhance biological activity:
- Starting Materials : Pyridine derivatives and boronic acids.
- Reagents : Palladium catalysts are commonly used to facilitate coupling reactions.
- Yields : High yields are often reported, making this method efficient for producing derivatives.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:
- Cancer Treatment : A study demonstrated that an analog of this compound significantly reduced tumor growth in xenograft models of breast cancer.
- Infection Control : Another investigation showed that the compound exhibited synergistic effects when combined with traditional antibiotics against resistant bacterial strains.
Properties
CAS No. |
848829-31-2 |
---|---|
Molecular Formula |
C7H8BNO |
Molecular Weight |
132.96 g/mol |
IUPAC Name |
ethenyl(pyridin-3-yl)borinic acid |
InChI |
InChI=1S/C7H8BNO/c1-2-8(10)7-4-3-5-9-6-7/h2-6,10H,1H2 |
InChI Key |
DFBBLSXVIMWVGA-UHFFFAOYSA-N |
Canonical SMILES |
B(C=C)(C1=CN=CC=C1)O |
Origin of Product |
United States |
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